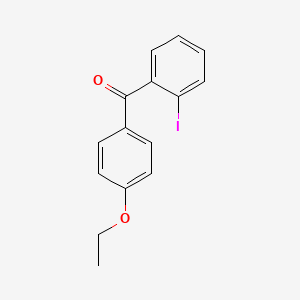

4-Ethoxy-2'-iodobenzophenone

Descripción

4-Ethoxy-2'-iodobenzophenone (CAS: 920802-43-3) is a substituted benzophenone derivative featuring an ethoxy group at the 4-position and an iodine atom at the 2'-position of the aromatic rings. This compound is synthesized via radioiodination processes, often employing polymer-supported nitrite and p-TsOH under optimized conditions to achieve high radiochemical yields (RCYs) . Its structural features make it valuable in radiopharmaceutical applications, particularly in single-photon emission computed tomography (SPECT) imaging, where iodine-125 or iodine-131 isotopes are incorporated for diagnostic purposes .

Propiedades

IUPAC Name |

(4-ethoxyphenyl)-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBWEFOZVBVYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2’-iodobenzophenone typically involves the following steps:

Starting Materials: The synthesis begins with 4-ethoxybenzoyl chloride and 2-iodoaniline.

Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. A base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 4-ethoxybenzoyl chloride is reacted with 2-iodoaniline in the presence of the base to form 4-Ethoxy-2’-iodobenzophenone. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-Ethoxy-2’-iodobenzophenone may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.

Purification Techniques: Implementing advanced purification techniques like recrystallization and distillation to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-Ethoxy-2’-iodobenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products

Substitution: Products include various substituted benzophenones depending on the nucleophile used.

Oxidation: Products include 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.

Reduction: Products include 4-ethoxy-2’-iodobenzhydrol.

Aplicaciones Científicas De Investigación

4-Ethoxy-2’-iodobenzophenone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Ethoxy-2’-iodobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific biochemical pathways. The ethoxy and iodine substituents play a crucial role in modulating the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 4-Ethoxy-2'-iodobenzophenone and related benzophenone derivatives:

Physical and Chemical Properties

- Melting Points: While direct data for 4-Ethoxy-2'-iodobenzophenone is unavailable, related compounds like 1-(4-Ethoxy-2-hydroxy-6-methoxyphenyl)ethanone (CAS: 76554-80-8) exhibit a melting point of 94–95°C, suggesting that ethoxy substituents contribute to moderate thermal stability .

- Reactivity: The iodine atom in 4-Ethoxy-2'-iodobenzophenone facilitates cross-coupling reactions (e.g., Suzuki or Stille), whereas the electron-withdrawing fluorine in 4-Fluoro-2'-iodobenzophenone may reduce nucleophilic substitution rates .

Research Findings and Key Insights

Substituent Effects :

- Electron-donating ethoxy groups increase electron density at the benzene ring, enhancing iodination efficiency compared to electron-withdrawing groups like fluorine .

- Steric effects from ethoxy may reduce reaction rates in bulky substrates, necessitating temperature optimization (e.g., 60°C for complex aryl iodides) .

Isotopic Variants: Radioiodinated analogs (e.g., 2-[¹²⁵I]iodobenzophenone) demonstrate the versatility of 4-Ethoxy-2'-iodobenzophenone’s scaffold in tracer development .

Comparative Stability :

- Fluorinated derivatives exhibit greater thermal and oxidative stability due to the strong C–F bond, whereas iodinated compounds are more reactive but require careful handling .

Actividad Biológica

4-Ethoxy-2'-iodobenzophenone is a compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

4-Ethoxy-2'-iodobenzophenone is known to interact with various enzymes and proteins, significantly influencing biochemical pathways. Key interactions include:

- Cytochrome P450 Enzymes : This compound can either inhibit or activate cytochrome P450 enzymes, which are critical for drug metabolism. The specific effect depends on the context of the interaction.

- Protein Binding : It has been shown to bind to certain proteins, altering their function and affecting various biochemical pathways.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling Pathways : 4-Ethoxy-2'-iodobenzophenone modulates the activity of signaling molecules, which can lead to changes in cell behavior and function.

- Gene Expression : By interacting with transcription factors, it affects the transcription of specific genes, thereby influencing cellular functions.

- Metabolic Activity : The compound alters cellular metabolism by affecting the activity of metabolic enzymes, which can impact overall metabolic pathways.

The molecular mechanism involves several key interactions:

- Enzyme Interaction : 4-Ethoxy-2'-iodobenzophenone can bind to active sites or allosteric sites on enzymes, leading to either inhibition or activation of these enzymes.

- Transcription Factors : It interacts with transcription factors and regulatory proteins, influencing gene expression.

Metabolic Pathways

Understanding the metabolic pathways associated with 4-Ethoxy-2'-iodobenzophenone is crucial for predicting its effects:

- Metabolism by Cytochrome P450 : The compound is metabolized by cytochrome P450 enzymes, resulting in various metabolites that participate in additional biochemical reactions.

Subcellular Localization

The localization of 4-Ethoxy-2'-iodobenzophenone within cells is essential for its functionality:

- Targeting Signals : The compound may localize to specific organelles such as the nucleus or cytoplasm, where it can interact with biomolecules and influence cellular processes.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of 4-Ethoxy-2'-iodobenzophenone in various contexts:

- Antibacterial Activity :

- Biofilm Inhibition :

- Cytotoxicity Assays :

Summary Table of Biological Activities

| Activity Type | Effectiveness | Observations |

|---|---|---|

| Antibacterial | Significant against Gram-positive bacteria | MIC = 8 μg/mL against S. aureus and E. faecalis |

| Biofilm Formation | Inhibitory | Effective below MIC |

| Cytotoxicity | Selective at higher concentrations | Evidence of cytotoxic effects on human cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.